REACTION_CXSMILES
|
C1(C)C=CC=CC=1.[CH3:8][C:9]1[CH:10]=[C:11]([CH2:21][OH:22])[CH:12]=[C:13]([N+:18]([O-:20])=[O:19])[C:14]=1[N+:15]([O-:17])=[O:16]>C(Cl)(Cl)Cl.[O-2].[Mn+4].[O-2]>[CH3:8][C:9]1[CH:10]=[C:11]([CH:12]=[C:13]([N+:18]([O-:20])=[O:19])[C:14]=1[N+:15]([O-:17])=[O:16])[CH:21]=[O:22] |f:3.4.5|
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1[N+](=O)[O-])[N+](=O)[O-])CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
36 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[Mn+4].[O-2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Upon completion of the reaction
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through a pad of Celite®
|
Type
|
CUSTOM
|
Details
|
to remove manganese dioxide
|
Type
|
WASH
|
Details
|
the Celite was washed with chloroform several time
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=O)C=C(C1[N+](=O)[O-])[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |